molecular formula C11H16N2O2 B15262474 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one

Cat. No.: B15262474
M. Wt: 208.26 g/mol
InChI Key: FGFIKBOHAVKQPA-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Pyrrolidin-3-yloxy Group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with pyrrolidine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylpyridine: A related compound with similar structural features but lacking the pyrrolidin-3-yloxy group.

    4-(pyrrolidin-3-yloxy)pyridine: Similar but without the methyl groups at positions 1 and 6.

Uniqueness

1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one is unique due to the presence of both the pyrrolidin-3-yloxy group and the methyl groups at specific positions on the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one

InChI

InChI=1S/C11H16N2O2/c1-8-5-10(6-11(14)13(8)2)15-9-3-4-12-7-9/h5-6,9,12H,3-4,7H2,1-2H3

InChI Key

FGFIKBOHAVKQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNC2

Origin of Product

United States

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